3-(5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol
Description
3-(5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol is a complex organic compound characterized by its bromophenyl group, oxadiazole ring, and quinoline structure
Properties
IUPAC Name |
3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-7-methyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O2/c1-10-6-7-11-9-13(17(23)20-15(11)8-10)16-21-18(24-22-16)12-4-2-3-5-14(12)19/h2-9H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRDFDFQUMYRHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol typically involves multiple steps, starting with the preparation of the quinoline core One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The quinoline core can be oxidized to form quinone derivatives.
Reduction: : Reduction reactions can be performed on the quinoline ring to produce hydroquinoline derivatives.
Substitution: : The bromophenyl group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Quinone derivatives, such as 7-methylquinoline-2,3-dione.
Reduction: : Hydroquinoline derivatives, such as 7-methylquinolin-2-ol.
Substitution: : Substituted bromophenyl derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromophenyl group makes it a versatile intermediate for various organic reactions.
Biology
In biological research, this compound has shown potential as a bioactive molecule. It can be used to study enzyme inhibition, receptor binding, and other biological processes.
Medicine
In the medical field, this compound has been investigated for its potential therapeutic properties. It may have applications in the development of new drugs for treating various diseases.
Industry
In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique structure makes it suitable for various applications in material science.
Mechanism of Action
The mechanism by which 3-(5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol exerts its effects involves interactions with specific molecular targets. The bromophenyl group can bind to receptors or enzymes, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound's biological activity.
Comparison with Similar Compounds
Similar Compounds
2-bromophenol: : A simpler bromophenol derivative with different biological activities.
Quinoline-2-ol: : A related quinoline derivative without the bromophenyl group.
Oxadiazole derivatives: : Other oxadiazole-containing compounds with varying substituents.
Uniqueness
3-(5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol stands out due to its combination of bromophenyl, oxadiazole, and quinoline functionalities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
